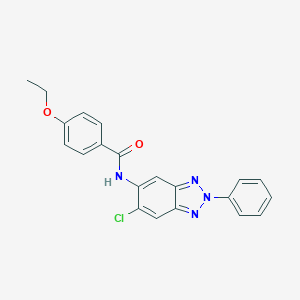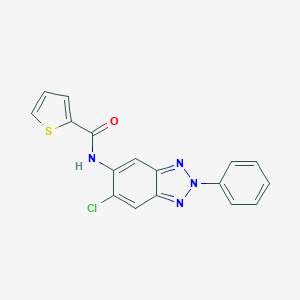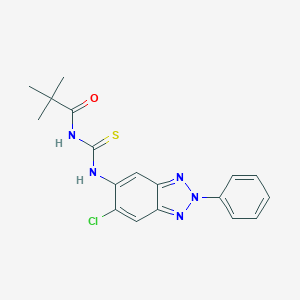![molecular formula C17H17FN2O B251611 2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B251611.png)
2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a compound that belongs to the class of benzamides It features a fluorine atom attached to the benzamide structure and a pyrrolidine ring attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced by reacting the benzamide intermediate with pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
- 2-fluoro-N-(2-fluorophenyl)benzamide
- Pyrrolidine derivatives with similar structures
Uniqueness
2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17FN2O |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,19,21) |
InChI Key |
WDXHGJRYSZXETL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
solubility |
19.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B251529.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251531.png)





![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA](/img/structure/B251545.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
